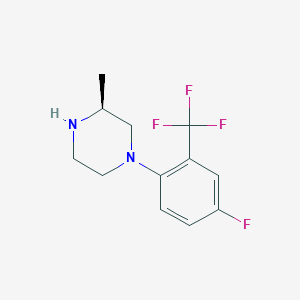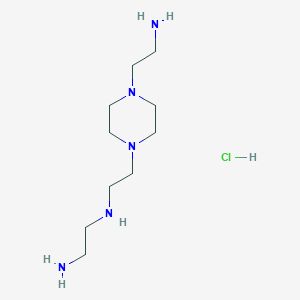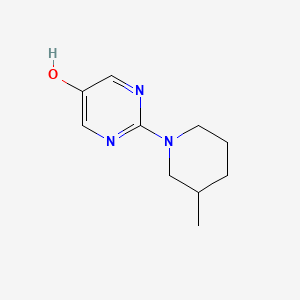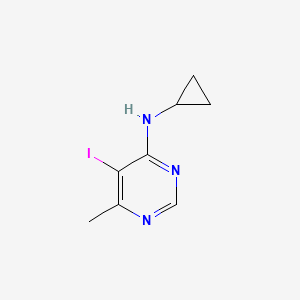
2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the cyclopentyl group: This can be done via alkylation reactions using cyclopentyl halides.
Amination: The amino group can be introduced through nucleophilic substitution reactions.
Ethanol group addition: This can be achieved through the reaction of the intermediate compound with ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.
作用機序
The mechanism of action of 2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)propane
- 2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)butane
Uniqueness
The uniqueness of 2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the ethanol group might enhance its solubility in water, while the methylsulfonyl group could influence its reactivity and stability.
特性
分子式 |
C11H19N3O3S |
|---|---|
分子量 |
273.35 g/mol |
IUPAC名 |
2-(5-amino-3-cyclopentyl-4-methylsulfonylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C11H19N3O3S/c1-18(16,17)10-9(8-4-2-3-5-8)13-14(6-7-15)11(10)12/h8,15H,2-7,12H2,1H3 |
InChIキー |
FQOCQIJUERZMAR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(N(N=C1C2CCCC2)CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B11787714.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11787716.png)


![Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11787746.png)






